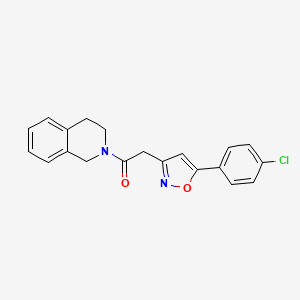![molecular formula C24H24FN7O3 B2732883 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-29-4](/img/structure/B2732883.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions. Here’s an outline of a possible synthesis pathway:
Starting Materials:
4-ethoxyphenol
4-fluoroaniline
Appropriate triazolo[4,5-d]pyrimidine precursor
Key Steps:
Step 1: Synthesis of triazolo[4,5-d]pyrimidine core.
Step 2: Formation of 4-ethoxyphenoxy intermediate by reacting 4-ethoxyphenol with a suitable halogenating agent.
Step 3: Coupling of 4-ethoxyphenoxy intermediate with triazolo[4,5-d]pyrimidine.
Step 4: Introduction of piperazine ring.
Step 5: Final coupling reaction to obtain the target compound.
Industrial Production Methods: Large-scale production might use automated synthesis with precise control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalyst optimization and continuous flow methods are likely employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Potential oxidation of phenol and triazole rings.
Reduction: Reduction of specific functional groups in selective conditions.
Substitution: Nucleophilic substitution on the piperazine and triazole moieties.
Common Reagents and Conditions:
Oxidation Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophilic Reagents: NaOH, KOH.
Reaction Conditions: Solvents like DMSO, THF; temperature ranges from -78°C to 150°C; inert atmospheres using N2 or Ar gas.
Major Products: Products depend on specific reagents and conditions. For instance, oxidation might yield quinone derivatives, whereas nucleophilic substitution can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of ligands and catalysts. Biology: Investigated for its role in enzyme inhibition and receptor binding studies. Medicine: Explored for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Industry: Utilized in the development of specialty polymers and advanced materials due to its robust chemical framework.
Mécanisme D'action
The mechanism largely depends on the specific biological target:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Interference with signal transduction, enzyme inhibition, or receptor modulation. The triazolopyrimidine core often plays a crucial role in binding interactions.
Comparaison Avec Des Composés Similaires
Compared to other triazolopyrimidine derivatives, 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone stands out due to its unique combination of substituents, which may enhance its binding affinity and specificity. Similar compounds include:
4-ethoxyphenyl derivatives
Triazolopyrimidine analogs
Piperazine-linked molecules
Each compound possesses distinct biological and chemical properties, making this compound a unique candidate for various applications.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O3/c1-2-34-19-7-9-20(10-8-19)35-15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-17(25)4-6-18/h3-10,16H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPIKFJDLDVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)




![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide](/img/structure/B2732816.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2732819.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)
![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)
